1-Indanone (CAS 83-33-0): A Comprehensive Technical Guide
1-Indanone (CAS 83-33-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Indanone (CAS 83-33-0) is a versatile bicyclic ketone that serves as a crucial building block in organic synthesis and medicinal chemistry. Its rigid scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. This technical guide provides an in-depth overview of the core properties of 1-indanone, including its physicochemical characteristics, spectral data, and safety information. Detailed experimental protocols for its synthesis and its application in the preparation of significant pharmaceutical agents are presented. Furthermore, this guide explores the biological activities associated with the indanone core, with a particular focus on neuroprotective mechanisms, illustrated through detailed signaling pathway diagrams.
Physicochemical and Spectroscopic Properties
1-Indanone is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of 1-Indanone
| Property | Value | Reference(s) |
| CAS Number | 83-33-0 | [2] |
| Molecular Formula | C₉H₈O | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 38-42 °C | |
| Boiling Point | 243-245 °C (at 760 mmHg) | |
| Density | 1.103 g/mL (at 25 °C) | |
| Flash Point | >110 °C | |
| Solubility | Water: 6.5 g/L; Soluble in organic solvents like ethanol and ether. |
Table 2: Spectroscopic Data of 1-Indanone
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~2.6-2.7 (m, 2H, -CH₂-), δ ~3.0-3.1 (m, 2H, -CH₂-), δ ~7.2-7.8 (m, 4H, Ar-H) | |
| ¹³C NMR (CDCl₃) | δ ~25.9 (CH₂), δ ~36.2 (CH₂), δ ~123.7 (Ar-CH), δ ~126.5 (Ar-CH), δ ~127.2 (Ar-CH), δ ~134.6 (Ar-CH), δ ~136.9 (Ar-C), δ ~153.2 (Ar-C), δ ~207.0 (C=O) | |
| Infrared (IR) | ~3031, 2925 cm⁻¹ (C-H stretch), ~1713-1719 cm⁻¹ (C=O stretch, strong) | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 132. Key Fragments: m/z 104, 103, 78, 77 |
Synthesis and Experimental Protocols
The most common and robust method for synthesizing 1-indanone is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its derivatives.
General Workflow for 1-Indanone Synthesis
Caption: General experimental workflow for the synthesis of 1-Indanone.
Detailed Protocol: Synthesis of 1-Indanone via Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride
This protocol describes the cyclization of 3-phenylpropionyl chloride using aluminum chloride as the Lewis acid catalyst.
Materials:
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3-phenylpropionyl chloride (1.0 eq)
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Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
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Anhydrous dichloromethane (DCM)
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Crushed ice
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Concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and purification.
Procedure:
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Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
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Reagent Preparation: Dissolve 3-phenylpropionyl chloride in anhydrous DCM (to a concentration of approximately 0.2 M).
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Catalyst Addition: Cool the flask to 0 °C using an ice-water bath. Add anhydrous AlCl₃ in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Maintain vigorous stirring.
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Reaction: After the complete addition of AlCl₃, allow the reaction mixture to stir at 0 °C for 1 hour. Subsequently, remove the ice bath and let the mixture warm to room temperature.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 1-2 hours).
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Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. This step is highly exothermic and should be performed in a well-ventilated fume hood.
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Extraction: Transfer the quenched mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude 1-indanone can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Applications in Drug Development
1-Indanone is a key intermediate in the synthesis of several important pharmaceuticals, including the anti-Parkinson's agent Rasagiline.
Synthesis of Rasagiline from 1-Indanone
The synthesis of Rasagiline from 1-indanone involves a reductive amination followed by propargylation and resolution of the racemic mixture.
Caption: Synthetic pathway for Rasagiline starting from 1-Indanone.
Experimental Protocol: Reductive Amination of 1-Indanone with Propargylamine
This protocol outlines a one-pot synthesis of N-propargyl-1-aminoindane.
Materials:
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1-Indanone
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Propargylamine
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Sodium borohydride (NaBH₄)
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Acetic acid
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Potassium carbonate (K₂CO₃)
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Water
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Appropriate organic solvent (e.g., as specified in the reference)
Procedure:
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Reaction Setup: In a suitable reaction vessel, prepare a mixture of sodium borohydride and acetic acid in a solvent at a controlled temperature (e.g., 30-35 °C).
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Addition of 1-Indanone: Add 1-indanone to the reaction mixture and stir for a short period (5-10 minutes).
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Addition of Propargylamine: Slowly add propargylamine to the mixture over several hours.
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Reaction: Maintain stirring until the reaction is complete, as monitored by TLC or other appropriate analytical techniques.
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Work-up: Cool the reaction mixture and add water. Adjust the pH to 7-8 with potassium carbonate.
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Extraction: Heat the mixture with stirring, then allow the phases to separate. Collect the organic phase.
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Isolation: Distill off the solvent from the organic phase under vacuum to obtain the crude N-propargyl-1-aminoindane. This racemic mixture then requires chiral resolution to isolate the desired (R)-enantiomer (Rasagiline).
Biological Activity and Signaling Pathways
The indanone scaffold is a core component of many compounds with significant neuroprotective properties. Derivatives of 1-indanone have been shown to modulate key enzymes and signaling pathways involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Mechanisms of Neuroprotection
Indanone derivatives can exert their neuroprotective effects through multiple mechanisms, including:
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Enzyme Inhibition: Inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) can increase the levels of crucial neurotransmitters in the brain.
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Activation of Pro-Survival Pathways: Evidence suggests that indanone derivatives can activate intracellular signaling cascades such as the PI3K/Akt and ERK/MAPK pathways, which are known to promote cell survival and inhibit apoptosis.
Proposed Neuroprotective Signaling Pathways
Caption: Proposed neuroprotective signaling pathways activated by indanone derivatives.
Safety and Handling
1-Indanone is considered hazardous and should be handled with appropriate personal protective equipment (PPE).
Table 3: Hazard and Safety Information for 1-Indanone
| Category | Information | Reference(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat, and a respirator if dust is generated. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents. | |
| In case of Spillage | Sweep up the material, place it into a suitable clean, dry, closed container for disposal, and provide ventilation. |
Conclusion
1-Indanone is a compound of significant interest to the scientific and pharmaceutical communities. Its straightforward synthesis, versatile reactivity, and the proven biological activities of its derivatives make it a valuable scaffold for drug discovery and development. The information presented in this guide, from fundamental properties to detailed experimental protocols and mechanistic insights, is intended to serve as a comprehensive resource for professionals working with this important chemical intermediate. As research continues, the full potential of the 1-indanone core in developing novel therapeutics for a range of diseases, particularly neurodegenerative disorders, is yet to be fully realized.
